molecular formula C8H8N2O4 B1585638 (S)-2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 336877-66-8

(S)-2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No. B1585638
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as S-2-ANPA, is an important organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 131-132 °C. S-2-ANPA is a chiral compound, meaning it exists as two enantiomers, or mirror images of the same molecule, which are non-superimposable. The two enantiomers of S-2-ANPA are (S)-2-ANPA and (R)-2-ANPA.

Scientific Research Applications

Catalytic Applications in Asymmetric Synthesis

(S)-2-Amino-2-(4-nitrophenyl)acetic acid and its derivatives have been explored for their efficiency as catalysts in asymmetric synthesis reactions. For instance, a biphenyl-based axially chiral amino acid derivative of (S)-2-Amino-2-(4-nitrophenyl)acetic acid demonstrated superior catalytic efficiency in the direct asymmetric aldol reaction, achieving excellent yield and enantioselectivity with minimal catalyst load T. Kano, Osamu Tokuda, K. Maruoka, 2006. This highlights its potential for the development of more efficient and selective catalytic processes in organic synthesis.

Metal Complexation for Antioxidant and Enzyme Inhibition

The compound has also been incorporated into Schiff base ligands for metal complexation, leading to the synthesis of transition metal complexes that exhibit significant antioxidant properties and selective enzyme inhibitory activities. For example, zinc complexes of a Schiff base ligand derived from (S)-2-Amino-2-(4-nitrophenyl)acetic acid showed notable xanthine oxidase inhibitory activity, surpassing standard reference drugs in efficacy M. Ikram, S. Rehman, et al., 2015. This suggests applications in the development of new therapeutic agents targeting oxidative stress-related diseases.

Electrochemical Sensing of Toxic Pollutants

Another significant application is in the development of electrochemical sensors for detecting toxic organic pollutants. Gold-copper alloy nanoparticles modified electrodes, sensitive to nitroaromatic compounds, demonstrated ultrahigh sensitivity for detecting pollutants like 2-amino-4-nitrophenol, indicating the role of (S)-2-Amino-2-(4-nitrophenyl)acetic acid derivatives in enhancing pollutant detection sensitivity Afzal Shah, Mehwish Akhtar, et al., 2017. This application is crucial for environmental monitoring and safety.

Exploration of Explosive Properties

Research has also delved into the explosive properties of benzotriazoles derived from nitro-substituted 2-aminodiphenylamines, akin to the structural motifs seen in (S)-2-Amino-2-(4-nitrophenyl)acetic acid. These studies aim to evaluate potential energetic materials for industrial applications, focusing on their densities, explosive properties, and sensitiveness J. Flippen-Anderson, R. Gilardi, et al., 1992. This research contributes to the development of safer and more efficient energetic materials.

Safety And Hazards

Causes skin and eye irritation; handle with care .

properties

IUPAC Name

(2S)-2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363562
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-nitrophenyl)acetic acid

CAS RN

336877-66-8
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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